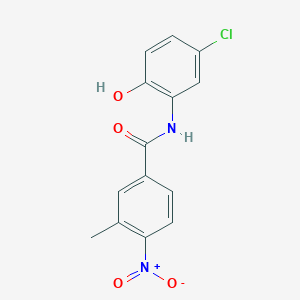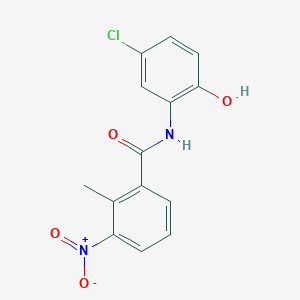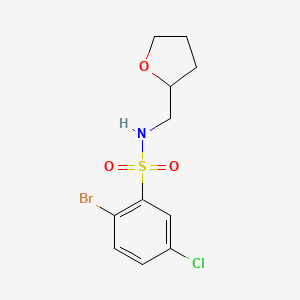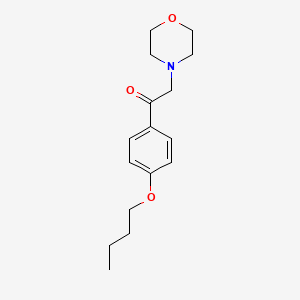
1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone
Descripción general
Descripción
1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone is a chemical compound that belongs to the class of arylcyclohexylamines. It is also known as 4-Ethoxyketamine and has been studied for its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone is not well understood. It is believed to act as an NMDA receptor antagonist, which blocks the activity of glutamate, a neurotransmitter involved in learning and memory. This leads to a dissociative state, where the individual feels detached from their surroundings.
Biochemical and Physiological Effects:
The use of 1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone has been associated with changes in heart rate, blood pressure, and respiratory rate. It has also been shown to cause sedation, analgesia, and amnesia. The compound has been found to have a longer duration of action compared to other dissociative anesthetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone in lab experiments is its potential use as a rapid-acting antidepressant and antipsychotic agent. The compound has also been shown to have a lower risk of addiction compared to other dissociative anesthetics. However, its use in humans is limited due to the lack of clinical studies and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone. One area of interest is its potential use in the treatment of depression and schizophrenia. Further studies are needed to determine the optimal dosage and duration of treatment. The compound's safety and efficacy in humans also need to be established through clinical trials. Other potential areas of research include its use in pain management and as a tool for studying the NMDA receptor and glutamate signaling in the brain.
Conclusion:
1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone is a chemical compound that has shown promising results in scientific research. Its potential use as a dissociative anesthetic, analgesic, antidepressant, and antipsychotic agent has been investigated. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to determine its safety and efficacy in humans and its potential use in other areas of research.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-2-(4-morpholinyl)ethanone has been studied for its potential use as a dissociative anesthetic and analgesic agent. It has also been investigated for its antidepressant and antipsychotic properties. The compound has shown promising results in animal models of depression and schizophrenia.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-5-3-12(4-6-13)14(16)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXCHZJJLCDTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-(1,4-phenylene)bis[1-(4-methoxyphenyl)-2-propen-1-one]](/img/structure/B3859051.png)

![4-(6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinyl)morpholine](/img/structure/B3859078.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde oxime](/img/structure/B3859079.png)
![8,8'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]diquinoline](/img/structure/B3859083.png)




![N-[4-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3859115.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3859123.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B3859125.png)
